molecular formula C10H8BrNO3 B12524118 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- CAS No. 668275-88-5

2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl-

Cat. No.: B12524118
CAS No.: 668275-88-5
M. Wt: 270.08 g/mol
InChI Key: QWAXMGDBCUGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is a synthetic organic compound that belongs to the class of benzoxazolones. This compound is characterized by the presence of a bromoacetyl group at the 4-position and a methyl group at the 3-position of the benzoxazolone ring. Benzoxazolones are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- typically involves the bromination of 3-methyl-2(3H)-benzoxazolone followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazolones, heterocyclic compounds, and functionalized derivatives that can be used in further chemical transformations .

Scientific Research Applications

2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromoacetyl)coumarin: Similar in structure but with a coumarin ring instead of a benzoxazolone ring.

    4-(Bromoacetyl)-2H-chromen-2-one: Another similar compound with a chromenone ring.

    3-(Bromoacetyl)-2H-chromen-2-one: Differing by the position of the bromoacetyl group.

Uniqueness

2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromoacetyl and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

668275-88-5

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8BrNO3/c1-12-9-6(7(13)5-11)3-2-4-8(9)15-10(12)14/h2-4H,5H2,1H3

InChI Key

QWAXMGDBCUGMMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC1=O)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.